molecular formula C7H10ClN3O B15174608 2-(1-Aminoethyl)pyrimidine-5-carbaldehyde hydrochloride

2-(1-Aminoethyl)pyrimidine-5-carbaldehyde hydrochloride

Cat. No.: B15174608
M. Wt: 187.63 g/mol
InChI Key: KESMELJBGGNEJT-UHFFFAOYSA-N
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Description

2-(1-Aminoethyl)pyrimidine-5-carbaldehyde hydrochloride is a pyrimidine derivative featuring an aminoethyl substituent at position 2 and a formyl (aldehyde) group at position 5 of the pyrimidine ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical synthesis or biochemical applications.

Properties

Molecular Formula

C7H10ClN3O

Molecular Weight

187.63 g/mol

IUPAC Name

2-(1-aminoethyl)pyrimidine-5-carbaldehyde;hydrochloride

InChI

InChI=1S/C7H9N3O.ClH/c1-5(8)7-9-2-6(4-11)3-10-7;/h2-5H,8H2,1H3;1H

InChI Key

KESMELJBGGNEJT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=C(C=N1)C=O)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminoethyl)pyrimidine-5-carbaldehyde hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with acyclic starting materials such as benzylidene acetones and ammonium thiocyanates.

    Ring Closure: The initial step involves ring closure to form the pyrimidine ring.

    Aromatization: This step ensures the formation of the aromatic pyrimidine ring.

    S-Methylation: The compound undergoes S-methylation to introduce a methyl group.

    Oxidation: Oxidation to methylsulfonyl compounds is performed.

    Formation of Guanidines: The final step involves the formation of guanidines with suitable amines.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminoethyl)pyrimidine-5-carbaldehyde hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different aldehydes or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(1-Aminoethyl)pyrimidine-5-carbaldehyde hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Aminoethyl)pyrimidine-5-carbaldehyde hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Positioning and Functional Group Analysis

The pyrimidine scaffold is a common feature among the compounds analyzed. However, substituent positions and functional groups critically influence their properties:

Compound Name Substituents (Position) Functional Groups Salt Form Key Applications/Properties
2-(1-Aminoethyl)pyrimidine-5-carbaldehyde hydrochloride 2-(1-Aminoethyl), 5-carbaldehyde Amine, aldehyde Hydrochloride Synthetic intermediate, ligand
4-Amino-5-aminomethyl-2-methylpyrimidine dihydrochloride 4-Amino, 5-aminomethyl, 2-methyl Amine, aminomethyl, methyl Dihydrochloride Biochemical research (exact use unspecified)
1-[(4-Amino-2-propyl-5-pyrimidinyl)methyl]-2-methylpyridinium chloride hydrochloride 4-Amino, 2-propyl, pyridinium-methyl Pyridinium, amine, propyl Hydrochloride Veterinary anticoccidial (e.g., Amprolmix-UK)
1,3-bis(2-fluoroethyl)-5-[2-fluoroethyl(2-hydroxyethyl)amino]pyrimidine-2,4-dione hydrochloride 1,3-bis(fluoroethyl), 5-fluoroethyl-hydroxyethyl Fluoroethyl, hydroxyethyl, dione Hydrochloride Potential radiopharmaceutical agent

Key Observations :

  • Amino Groups: The target compound and the compound from both feature primary amines, but their positions differ (positions 2 vs. 4 and 5). This affects electronic properties and hydrogen-bonding capacity.
  • Aldehyde vs.
  • Salt Forms : The dihydrochloride salt in may offer higher solubility in aqueous media compared to the hydrochloride form of the target compound.

Physicochemical Properties

  • Solubility : Hydrochloride salts generally improve water solubility. The dihydrochloride in may exhibit superior solubility (~200 mg/mL in water) compared to the target compound’s hydrochloride form (~50–100 mg/mL estimated).
  • Stability : The aldehyde group in the target compound may render it prone to oxidation, necessitating storage under inert conditions. In contrast, the dione in and the pyridinium ring in enhance stability under ambient conditions.

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